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Compound of Interest

Compound Name:
5-Fluoro-2-morpholin-4-yl-

phenylamine

Cat. No.: B3000465 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-morpholin-4-yl-
phenylamine

Abstract
5-Fluoro-2-morpholin-4-yl-phenylamine is a fluorinated aromatic amine containing a

morpholine substituent, a structural motif of interest in medicinal chemistry. Understanding its

physicochemical properties is paramount for its potential development as a pharmaceutical

intermediate or active pharmaceutical ingredient (API). This guide provides a comprehensive

overview of the key physicochemical characteristics of this compound. Due to the limited

availability of direct experimental data in public literature, this document outlines the

established methodologies for determining these properties, offering a predictive framework

and practical experimental protocols for researchers.

Introduction and Molecular Structure
5-Fluoro-2-morpholin-4-yl-phenylamine belongs to a class of compounds that are of

significant interest in drug discovery. The presence of a fluorine atom can modulate metabolic

stability, binding affinity, and lipophilicity, while the morpholine group often enhances aqueous

solubility and provides a handle for further chemical modification. The phenylamine core is a

common scaffold in many biologically active molecules.
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Chemical Name: 5-Fluoro-2-(morpholin-4-yl)aniline

CAS Number: 1175797-88-2[1]

Molecular Formula: C₁₀H₁₃FN₂O[2]

Molecular Weight: 196.22 g/mol [2][3]

A closely related isomer, 3-Fluoro-4-morpholin-4-yl-phenylamine (CAS 93246-53-8), is

sometimes referenced and serves as a useful comparative compound for predicting properties.

[4][5]

Synthetic Considerations
The synthesis of substituted phenylamines like 5-Fluoro-2-morpholin-4-yl-phenylamine
typically involves multi-step sequences. A common approach is the nucleophilic aromatic

substitution of a di-halogenated benzene derivative, followed by the reduction of a nitro group

to an amine.

A generalized synthetic pathway is illustrated below:

Reactants

Products

1,2-Difluoro-4-nitrobenzene

Intermediate:
4-(2-Fluoro-4-nitrophenyl)morpholine

Nucleophilic
Aromatic Substitution

Morpholine
5-Fluoro-2-morpholin-4-yl-phenylamine

Nitro Group
Reduction

Reducing Agent
(e.g., Pd/C, H₂)
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Caption: Generalized synthetic route for 5-Fluoro-2-morpholin-4-yl-phenylamine.

Physicochemical Properties: A Predictive and
Experimental Overview
The following sections detail key physicochemical properties and the standard methodologies

for their determination. Where experimental data is not available for the title compound,

predicted values based on its structure and data from similar compounds are discussed.

Physical State and Appearance
Based on related compounds such as 3-Fluoro-4-morpholin-4-yl-phenylamine, which is

described as an off-white to brown solid, it is anticipated that 5-Fluoro-2-morpholin-4-yl-
phenylamine is also a solid at room temperature.[4]

Melting Point
The melting point is a critical indicator of purity and lattice energy. For the related isomer, 3-

Fluoro-4-morpholin-4-yl-phenylamine, a melting point of 121-123°C has been reported.[4][5] It

is plausible that 5-Fluoro-2-morpholin-4-yl-phenylamine exhibits a similar melting range.

Experimental Protocol for Melting Point Determination:

Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).

Sample Preparation: A small amount of the dry, crystalline compound is packed into a

capillary tube to a depth of 2-3 mm.

Measurement: The capillary tube is placed in the heating block of the apparatus. A rapid

heating ramp (10-20°C/min) is used to approximate the melting point, followed by a slower

ramp (1-2°C/min) for a precise determination.

Reporting: The melting range is recorded from the temperature at which the first drop of

liquid appears to the temperature at which the entire sample is liquid.

Solubility
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Solubility in aqueous and organic solvents is a crucial parameter for drug formulation and

biological testing. The morpholine moiety is expected to confer some aqueous solubility, while

the fluorinated phenyl ring contributes to its solubility in organic solvents.

Predicted Solubility:

Water: Slightly soluble. Phenylamine itself has limited water solubility.[6]

Organic Solvents: Expected to be soluble in solvents like methanol, chloroform, and DMSO,

which is common for similar aromatic amines.[4][5]

Experimental Protocol for a Kinetic Solubility Assay (High-Throughput):

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g.,

10 mM).

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate,

creating a serial dilution.

Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline,

pH 7.4) to each well.

Incubation and Measurement: The plate is shaken for a set period (e.g., 2 hours) at a

controlled temperature. The turbidity of each well is then measured using a nephelometer or

a plate reader capable of detecting light scattering.

Data Analysis: The concentration at which precipitation is first observed is determined as the

kinetic solubility.

Lipophilicity (LogP) and Distribution Coefficient (LogD)
LogP (the partition coefficient between octanol and water) and LogD (the distribution coefficient

at a specific pH) are critical for predicting a drug's absorption, distribution, metabolism, and

excretion (ADME) properties.

Predicted LogP: Computational models can provide an estimate. For a similar compound, 5-

Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, a LogP of 1.638 is reported.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.chemguide.co.uk/organicprops/aniline/background.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB1698428_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1698428.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3000465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol for LogD Determination (Shake-Flask Method):

Preparation: A known concentration of the compound is prepared in a biphasic system of n-

octanol and an aqueous buffer (e.g., pH 7.4).

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound

between the two phases and then centrifuged to ensure complete phase separation.

Quantification: The concentration of the compound in both the aqueous and octanol phases

is determined using a suitable analytical method, typically HPLC-UV.

Calculation: LogD is calculated using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ /
[Compound]ₐᵩᵤₑₒᵤₛ).

Acidity/Basicity (pKa)
The pKa value(s) determine the ionization state of a molecule at a given pH, which influences

its solubility, permeability, and receptor binding. The primary amine group on the phenyl ring is

basic.

Predicted pKa: For the isomeric 3-Fluoro-4-morpholin-4-yl-phenylamine, a pKa of 6.53 ± 0.40

is predicted for the anilinic nitrogen.[4][5] The electron-withdrawing effect of the fluorine atom

and the delocalization of the nitrogen lone pair into the benzene ring reduce the basicity

compared to simple primary amines.[6]

Experimental Protocol for pKa Determination (Potentiometric Titration):

Sample Preparation: A solution of the compound is prepared in a suitable solvent, often a

mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.

Titration: The solution is titrated with a standardized acid (e.g., HCl) while the pH is

continuously monitored with a calibrated pH electrode.

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined

from the inflection point of the curve.

Analytical Characterization
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A comprehensive characterization is necessary to confirm the identity and purity of 5-Fluoro-2-
morpholin-4-yl-phenylamine.

Synthesized Compound

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
(e.g., ESI-MS)

Structural Confirmation

HPLC-UV/MS

Purity Assessment
(>95%)

Characterized Compound

Click to download full resolution via product page

Caption: A typical workflow for the analytical characterization of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the molecular structure.
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¹H NMR: Would show characteristic signals for the aromatic protons, the protons of the

morpholine ring, and the amine protons. The coupling patterns of the aromatic protons would

be indicative of the substitution pattern.

¹³C NMR: Would provide the number of unique carbon environments.

¹⁹F NMR: Would show a singlet for the single fluorine atom, with its chemical shift providing

information about its electronic environment.

Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through

fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental

composition.[8]

Expected Exact Mass: 196.1012 Da[3]

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound. A reversed-phase

column (e.g., C18) with a mobile phase of acetonitrile and water (often with a modifier like

formic acid or TFA) would be a typical starting point. Purity is assessed by integrating the area

of the peak corresponding to the compound relative to the total peak area at a specific UV

wavelength.

Summary of Physicochemical Properties
The table below summarizes the known and predicted physicochemical properties of 5-Fluoro-
2-morpholin-4-yl-phenylamine.
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Property Value/Predicted Value Source/Methodology

Molecular Formula C₁₀H₁₃FN₂O -

Molecular Weight 196.22 g/mol [2][3]

CAS Number 1175797-88-2 [1]

Physical State Solid (Predicted)
Analogy to similar

compounds[4]

Melting Point ~121-123 °C (Predicted) Based on isomer data[4][5]

Solubility

Slightly soluble in water;

Soluble in MeOH, CHCl₃

(Predicted)

[4][5][6]

pKa ~6.5 (Predicted, for anilinic N) Based on isomer data[4][5]

LogP ~1.6 (Predicted)
Based on similar compound

data[7]

Conclusion
While direct experimental data for 5-Fluoro-2-morpholin-4-yl-phenylamine is not extensively

published, a robust physicochemical profile can be predicted based on its structural

components and data from closely related analogues. This guide provides the necessary

theoretical background and detailed experimental protocols for researchers to fully characterize

this compound. Such characterization is an indispensable step in evaluating its potential in a

drug development pipeline, as these fundamental properties govern its behavior from the

laboratory bench to potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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